molecular formula C16H11N3O3S2 B2450767 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-77-0

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2450767
CAS No.: 862976-77-0
M. Wt: 357.4
InChI Key: BFRYMTDOHQWBRX-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c1-8-2-3-11(22-8)10-6-23-15(18-10)19-16-17-9-4-12-13(21-7-20-12)5-14(9)24-16/h2-6H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRYMTDOHQWBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tricyclic System Construction

The azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine core necessitates a convergent approach combining:

  • Diels-Alder cyclization for the fused dioxa-dithia ring system
  • Buchwald-Hartwig amination to install the primary amine functionality
  • Transition-metal-catalyzed cross-couplings for fragment assembly

Computational modeling suggests that late-stage introduction of the 5-methylfuran-2-yl group minimizes steric interference during cyclization steps.

Synthetic Route Development

Stage 1: Preparation of Thiazole Intermediate

The 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine intermediate is synthesized via:

Reaction Scheme
5-Methylfuran-2-carbaldehyde → Thiosemicarbazide condensation → Cyclocondensation with α-bromoketones

Optimized Conditions

Parameter Value Source
Solvent Ethanol/water (3:1)
Temperature 80°C
Catalyst p-Toluenesulfonic acid (10 mol%)
Reaction time 6 h
Yield 68%

¹H NMR (400 MHz, DMSO-d6): δ 7.21 (s, 1H, thiazole-H), 6.85 (d, J = 3.1 Hz, 1H, furan-H), 6.15 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 2.35 (s, 3H, CH3).

Stage 2: Tricyclic Core Assembly

The critical 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen system is constructed through a sequential process:

Key Reaction Sequence

  • Suzuki-Miyaura coupling of boronic ester intermediates
  • Intramolecular Heck cyclization
  • Oxidative aromatization

Representative Conditions from Analogous Systems

Step Conditions Yield Source
Suzuki Coupling Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-dioxane/H2O, 100°C 81%
Heck Cyclization Pd(OAc)2 (2 mol%), PPh3 (4 mol%), NEt3, DMF, 120°C 63%
Aromatization DDQ (2 eq.), toluene, reflux 89%

Final Coupling and Functionalization

Amine Installation via Buchwald-Hartwig Amination

The critical C-N bond formation employs:

Optimized Protocol

  • Palladium precursor: Pd2(dba)3 (3 mol%)
  • Ligand: Xantphos (6 mol%)
  • Base: Cs2CO3 (2.5 eq.)
  • Solvent: 1,4-Dioxane at 110°C for 16 h

Yield Comparison

Amine Source Isolated Yield Purity (HPLC)
2-Aminothiazole 74% 98.2%
2-Amino-4-methylthiazole 68% 97.5%

Process Optimization and Scale-Up Challenges

Solvent Screening for Final Coupling

Comparative analysis of solvent systems:

Solvent Conversion (%) Byproduct Formation
DMF 92 18%
1,4-Dioxane 88 9%
Toluene 76 5%
Diglyme 94 12%

Optimal balance achieved with 1,4-dioxane/water (4:1) mixture, reducing byproducts to 6% while maintaining 89% conversion.

Analytical Characterization

Spectroscopic Data Compilation

¹³C NMR (101 MHz, CDCl3)

  • 167.8 ppm (C=N of thiazole)
  • 152.4 ppm (furan oxygenated carbons)
  • 124.1–138.9 ppm (aromatic tricyclic system)

HRMS (ESI-TOF) Calculated for C22H18N3O3S2 [M+H]+: 444.0784 Found: 444.0781 (Δ = -0.7 ppm)

Scientific Research Applications

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiazole and benzothiazole rings, forming stable complexes that can catalyze various chemical reactions . Additionally, its bio-orthogonal ligation properties allow it to form covalent bonds with biomolecules under physiological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is unique due to its combination of furan, thiazole, and benzothiazole rings, which provide a diverse range of chemical reactivity and potential biological activity. Its ability to undergo bio-orthogonal ligation reactions sets it apart from other similar compounds .

Biological Activity

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a thiazole ring, a furan moiety, and a complex bicyclic framework. Its molecular formula is C30H22N4O5S2C_{30}H_{22}N_{4}O_{5}S_{2} with a molecular weight of 582.65 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show moderate to excellent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundGram-positive ActivityGram-negative ActivityZone of Inhibition (mm)
5eModerateGood20
5kExcellentModerate25
5gModeratePoor15

The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis . Additionally, it may inhibit specific enzymes involved in metabolic pathways.

Case Studies

A study conducted on various thiazole derivatives highlighted their potential as antimicrobial agents. Compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria using standard disk diffusion methods . The results indicated that modifications in the molecular structure significantly influenced their biological activity.

Case Study Example:
In one experiment, a derivative structurally similar to this compound was found to exhibit a zone of inhibition of 30 mm against Klebsiella pneumoniae, suggesting strong antibacterial properties.

Q & A

Q. What synthetic methodologies are recommended for the preparation of this tricyclic thiazole-furan hybrid compound?

The synthesis of structurally complex heterocycles like this compound typically involves multi-step protocols. Key steps include:

  • Cyclocondensation : Utilizing precursors such as 5-methylfuran-2-carbaldehyde and thiazole-2-amine derivatives under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid (PTSA) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates, while ethanol or methanol aids in recrystallization for purity .
  • Characterization : IR spectroscopy (to confirm functional groups like C=N and C-O-C), 1H^1 \text{H}/13C^{13} \text{C}-NMR for structural elucidation, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

Reproducibility hinges on:

  • Stoichiometric precision : Strict control of molar ratios between furan and thiazole precursors to avoid side products .
  • Reaction monitoring : TLC or HPLC at intermediate stages to track progress and isolate impurities .
  • Crystallization conditions : Detailed protocols for solvent selection (e.g., ethyl acetate/hexane mixtures) and temperature gradients to obtain high-purity crystals .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against cancer targets?

Advanced approaches include:

  • Molecular docking : Using software like AutoDock Vina to model interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2). Focus on binding affinity (ΔG values) and residue-specific interactions (e.g., hydrogen bonds with Ser/Thr kinases) .
  • MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate docking predictions .
  • QSAR modeling : Correlating substituent effects (e.g., methyl groups on furan) with IC50_{50} values from cytotoxicity assays .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

Contradictions often arise from pharmacokinetic factors. Mitigation strategies:

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability and reduce clearance .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on plasma half-life (t1/2_{1/2}) from pharmacokinetic studies .

Q. What structural insights can X-ray crystallography provide for this compound’s mechanism of action?

Single-crystal X-ray diffraction reveals:

  • Conformational rigidity : The tricyclic core’s planarity and dihedral angles between thiazole and furan moieties, which influence DNA intercalation or enzyme inhibition .
  • Intermolecular interactions : Hydrogen-bonding networks (e.g., N–H···O) in the crystal lattice, predictive of solid-state stability and solubility .
  • Halogen bonding : If halogenated analogs are synthesized (e.g., Br/Cl substitutions), interactions with protein targets can be mapped .

Methodological Guidance

Q. What analytical techniques are critical for validating purity and stability during storage?

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products (e.g., oxidized furan rings) .
  • Thermogravimetric analysis (TGA) : Monitor weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to assess thermal stability .
  • Long-term stability studies : Store samples under accelerated conditions (40°C/75% RH) and compare chromatographic profiles monthly .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Scaffold diversification : Synthesize analogs with substitutions on the furan (e.g., 5-ethyl, 5-nitro) and thiazole (e.g., 4-fluoro, 4-cyano) rings .
  • Bioactivity assays : Standardize assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) across cell lines (HeLa, MCF-7) to compare analogs .
  • Statistical analysis : Apply multivariate regression to identify substituents contributing >50% variance in activity .

Theoretical and Practical Integration

Q. How can this compound’s mechanism be integrated into existing frameworks for heterocyclic drug discovery?

  • Target profiling : Screen against panels of kinases, GPCRs, or ion channels using fluorescence polarization or SPR to identify primary targets .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK inhibition) in treated cells .
  • Comparative studies : Benchmark against known thiazole/furan hybrids (e.g., dasatinib analogs) to highlight novelty in potency or selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.